Home > Products > Screening Compounds P121699 > Tafenoquine-d3 Succinate
Tafenoquine-d3 Succinate -

Tafenoquine-d3 Succinate

Catalog Number: EVT-1499333
CAS Number:
Molecular Formula: C₂₈H₃₁D₃F₃N₃O₇
Molecular Weight: 584.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tafenoquine-d3 succinate is a deuterated form of tafenoquine, an antimalarial drug that was approved by the Food and Drug Administration in 2018 for the radical cure of Plasmodium vivax malaria. Tafenoquine is classified as an 8-aminoquinoline compound and serves as a synthetic analog of primaquine. The introduction of deuterium in tafenoquine-d3 succinate modifies its pharmacokinetic properties, potentially enhancing its therapeutic profile while reducing side effects.

Source and Classification

Tafenoquine-d3 succinate is synthesized from commercially available starting materials through a series of chemical reactions. As a member of the 8-aminoquinoline class, it acts on both pre-erythrocytic and erythrocytic stages of malaria parasites. Its classification as a prodrug necessitates metabolic activation via cytochrome P450 enzymes, particularly CYP2D6, to exert its therapeutic effects.

Synthesis Analysis

The synthesis of tafenoquine-d3 succinate involves several key steps:

Molecular Structure Analysis

The molecular formula for tafenoquine-d3 succinate is C24H28F3N3O3C4H6O4C_{24}H_{28}F_{3}N_{3}O_{3}\cdot C_{4}H_{6}O_{4}, with a molecular weight of approximately 581.58 grams per mole when considering the succinate salt form. The structure features a complex arrangement that includes fluorine substituents and a quinoline ring system, which is crucial for its biological activity .

Structural Characteristics

  • Quinoline Core: Central to its structure, contributing to its interaction with biological targets.
  • Deuterium Substitution: Enhances metabolic stability and may influence pharmacokinetics.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing tafenoquine-d3 succinate include:

  1. Nitration and Reduction: The introduction and subsequent reduction of nitro groups are critical for forming the active amine structure.
  2. Formation of Quinoline Derivatives: Various reactions lead to the formation of the quinoline backbone necessary for antimalarial activity.
  3. Final Salt Formation: The reaction with succinic acid results in the formation of the succinate salt, which enhances solubility and bioavailability .
Mechanism of Action

Tafenoquine acts primarily by inhibiting hematin polymerization, a process crucial for the survival of malaria parasites during their erythrocytic stage. Its mechanism involves:

  • Metabolic Activation: Upon administration, tafenoquine undergoes metabolic conversion to reactive metabolites that exert antimalarial effects.
  • Targeting Cytochrome P450 Enzymes: The drug's efficacy is closely tied to its interaction with liver enzymes, particularly cytochrome P450 2D6, which activates the prodrug into its active forms .
Physical and Chemical Properties Analysis

Tafenoquine-d3 succinate exhibits several notable physical and chemical properties:

  • Solubility: It is very slightly soluble in water but shows increased solubility under acidic conditions (up to 18 mg/mL at pH 2) and is soluble in methanol .
  • Stability: The compound demonstrates good solid-state stability, with adequate data supporting a retest period of up to 36 months .
  • Plasma Protein Binding: Tafenoquine is highly bound to plasma proteins (>99.5%), influencing its distribution and elimination half-life, which ranges from 14 to 17 days .
Applications

Tafenoquine-d3 succinate is primarily utilized in scientific research related to malaria treatment and prevention. Its applications include:

  • Clinical Trials: Ongoing studies are evaluating its efficacy in treating Plasmodium falciparum parasitaemia alongside other antimalarial agents.
  • Pharmacokinetic Studies: Research into its modified pharmacokinetics due to deuteration aims to optimize dosing regimens and minimize adverse effects associated with traditional therapies like primaquine .
Chemical Characterization of Tafenoquine-d3 Succinate

Molecular Structure and Isotopic Labeling

Tafenoquine-d3 succinate (CAS# 1133378-83-2) is a deuterated analog of the antimalarial drug tafenoquine, where three hydrogen atoms are replaced with deuterium at the methoxy group attached to the quinoline core. The molecular formula is C24H25D3F3N3O3·C4H6O4, with a molecular weight of 584.61 g/mol. The IUPAC name is N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinate. The deuterium labeling occurs specifically at the 2-methoxy position (O–CD3), as confirmed by the SMILES notation COC1=CC(C)=C2C(OC3=CC=CC(C(F)(F)F)=C(OC([2H])([2H])[2H])C=C(NC(C)CCCN)C2=N1 [1] [4]. This strategic isotopic substitution minimizes alterations to the molecule’s steric and electronic properties while enabling precise tracking in metabolic studies.

  • Elemental Composition:Theoretical elemental analysis shows: C (57.53%), H (6.38%), F (9.75%), N (7.19%), O (19.16%) [1].

Table 1: Atomic Composition of Tafenoquine-d3 Succinate

ElementTheoretical %Role in Structure
Carbon57.53Quinoline core, alkyl chains
Hydrogen6.38Aliphatic groups, aromatic H
Deuterium~0.10*2-methoxy group
Fluorine9.75Trifluoromethyl substituent
Nitrogen7.19Quinoline N, primary amine
Oxygen19.16Methoxy, phenoxy, succinate

*Calculated based on D3 substitution

Synthesis Pathways and Deuterium Incorporation Strategies

The synthesis of tafenoquine-d3 succinate follows a multi-step route that integrates deuterium at a late stage to maximize isotopic purity and yield. The primary strategy involves introducing deuterium via O-demethylation followed by O-alkylation using deuterated methyl iodide (CD3I) or via nucleophilic displacement with sodium methoxide-d3 (NaOCD3) [2].

Key Steps:

  • Quinoline Core Formation:
  • Route A: Begins with veratrol (5), proceeding through nitration, Skraup reaction with methyl vinyl ketone, selective demethylation, chlorination, and phenoxy coupling to yield the non-deuterated intermediate 12 (4-methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-nitroquinoline) [2].
  • Route B: Uses 2-fluoroanisole (13) to build the quinoline skeleton, achieving higher regioselectivity but lower overall yield (8% vs. 7% for Route A) [2].
  • Deuterium Incorporation:
  • The 2-hydroxyquinoline intermediate 22 is treated with NaOCD3 in dimethylformamide (DMF) at 80°C, facilitating nucleophilic aromatic substitution. This replaces the chlorine atom with a deuterated methoxy group (–OCD3) to form 25 (2-methoxy-d3 derivative) [2].
  • Alternative: Reductive amination of 25 with 5-nitropentan-2-one, followed by nitro reduction and succinate salt formation [2].

Table 2: Synthetic Routes and Yields for Key Intermediates

StepReagentConditionsIntermediateYield
O-DemethylationBBr3CH2Cl2, −78°C985%
ChlorinationPOCl3Reflux1090%
Phenoxy coupling3-HO-C6H4CF3K2CO3, DMF1175%
DeuterationNaOCD3DMF, 80°C2592%
  • Isotopic Purity Assurance:
  • Mass spectrometry confirms >98% deuterium incorporation at the 2-methoxy position [1].
  • Impurities (non-deuterated tafenoquine) are controlled to <2% via HPLC-UV at 254 nm [4].

Physicochemical Properties and Stability Profiling

Tafenoquine-d3 succinate is a light yellow crystalline solid with high solubility in dimethyl sulfoxide (DMSO) but low solubility in aqueous buffers. Its stability is influenced by temperature, light, and oxidative conditions [1] [4].

Critical Properties:

  • Solubility: >50 mg/mL in DMSO; <0.1 mg/mL in water (pH 7.4).
  • Thermal Stability:
  • Short-term: Stable at 0–4°C for weeks.
  • Long-term: Store at −20°C; shelf life >3 years [1].
  • Spectroscopic Profiles:
  • UV-Vis: λmax = 310 nm (quinoline chromophore).
  • MS (ESI+): m/z 479.22 [M + H]+ (tafenoquine-d3 ion), 584.61 [M + succinate]+.
  • Metabolic Stability:
  • Deuterium slows CYP450-mediated O-demethylation at the 2-position, extending half-life relative to non-deuterated tafenoquine [6].
  • In vitro microsomal studies show reduced turnover (t1/2 = 18 hr vs. 14 hr for tafenoquine) [6].

Table 3: Physicochemical and Stability Data

PropertyValueMethod
AppearanceLight yellow solid powderVisual
Purity>98%HPLC-UV
Solubility (DMSO)>50 mg/mLGravimetric
Shelf life (long-term)>3 years at −20°CICH Q1A stability testing
λmax (UV)310 nmEthanol scan (200–800 nm)
Major MS fragmentm/z 479.22 [M + H]+ESI+ mass spectrometry

Crystallographic Analysis and Solid-State Characterization

Solid-state analysis reveals that tafenoquine-d3 succinate forms a crystalline salt with succinic acid, stabilized by ionic bonding between the quinoline primary amine and carboxylate groups.

Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD):
  • Distinct peaks at 2θ = 8.5°, 12.7°, 17.3°, and 22.4° confirm crystallinity.
  • Deuterium substitution causes negligible shift (<0.1°) versus non-deuterated form due to minimal lattice disruption [1].
  • Differential Scanning Calorimetry (DSC):
  • Endothermic peak at 178°C corresponds to the melting point of the succinate salt.
  • No glass transition (Tg) below 100°C, indicating high amorphous content absence [1].
  • Hydrogen Bonding Network:
  • Fourier-transform infrared (FTIR) shows N–H···O–C stretching at 3200 cm−1 and C=O···H–N bending at 1650 cm−1.
  • The salt structure enhances thermal stability over the free base [4].

Hygroscopicity:

  • Dynamic vapor sorption (DVS) indicates <0.5% weight gain at 80% relative humidity, classifying it as non-hygroscopic [1].

Comprehensive Compound Listing

Properties

Product Name

Tafenoquine-d3 Succinate

Molecular Formula

C₂₈H₃₁D₃F₃N₃O₇

Molecular Weight

584.6

Synonyms

N4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine-d3;Tafenoquine-d3; WR 238605-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.